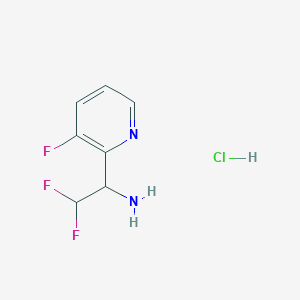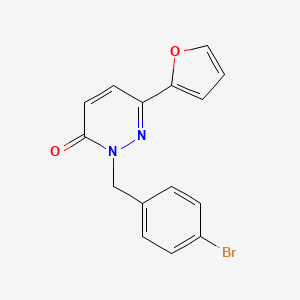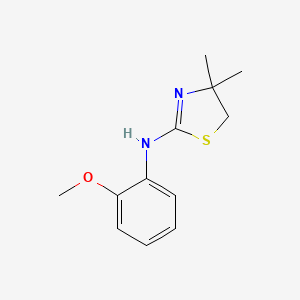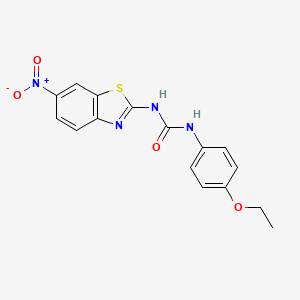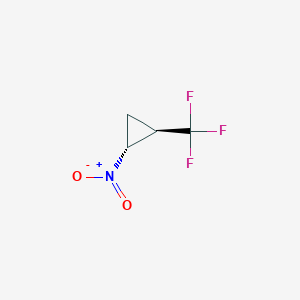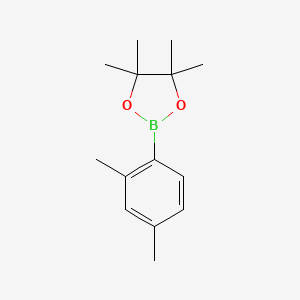![molecular formula C11H17N3O3 B2778259 N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428352-44-6](/img/structure/B2778259.png)
N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-influenza Activity
A study conducted by Hebishy et al. (2020) outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable antiavian influenza virus activity. The compounds synthesized in this study, including derivatives of the mentioned chemical structure, showed significant antiviral activities against the H5N1 subtype of influenza A virus, suggesting their potential as antiviral agents for bird flu influenza Hebishy et al., 2020.
Antimicrobial Activity
Research by Aytemi̇r et al. (2003) on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives demonstrated antimicrobial activity. These compounds, related to the chemical structure , were found to have higher antibacterial activity against various strains such as S. aureus, E. faecalis, and E. coli, as well as antifungal activity against C. krusei, highlighting their potential in treating bacterial and fungal infections Aytemi̇r et al., 2003.
Anti-inflammatory Properties
El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives exhibiting potential anti-inflammatory properties with minimum ulcerogenic activity. The research indicates that compounds related to N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide could serve as the basis for developing anti-inflammatory agents that are less toxic and nearly devoid of ulcerogenic activity, compared to conventional treatments El‐Hawash & El-Mallah, 1998.
Anticancer Potential
The synthesis and evaluation of anticancer activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored by Hassan et al. (2014). These compounds, structurally related to the initial compound, were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential of these compounds in cancer therapy, suggesting their role in developing new anticancer agents Hassan et al., 2014.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Some compounds with similar structures have shown prominent activity against thebutyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,7-15)12-10(16)8-6-9-14(13-8)4-3-5-17-9/h6,15H,3-5,7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBFKLIJTKJTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=NN2CCCOC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


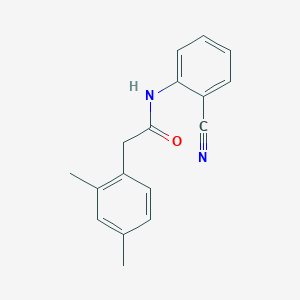
![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)
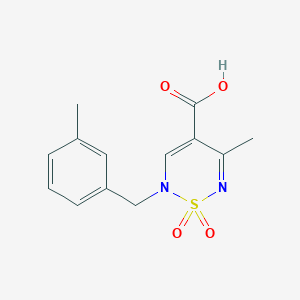
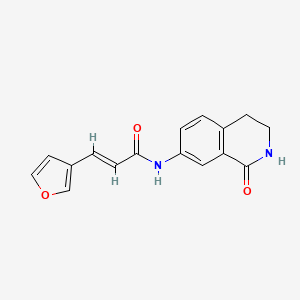
![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2778185.png)
